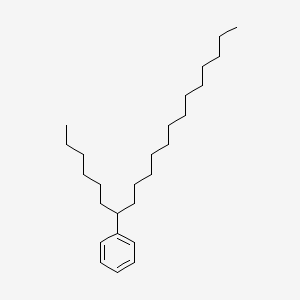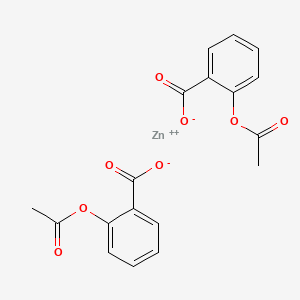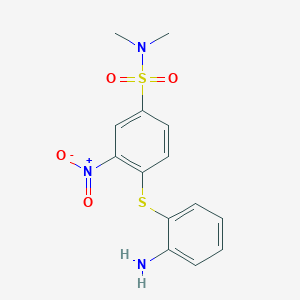
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a thioether linkage, and a nitrobenzenesulfonamide moiety. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of N,N-dimethylbenzenesulfonamide to introduce the nitro group. This is followed by a nucleophilic substitution reaction where the 2-aminophenylthiol is introduced. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl2) in acidic conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It may also interfere with cellular pathways by modulating signal transduction or gene expression. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenylthiol derivatives: Share the aminophenylthio moiety but differ in other functional groups.
Nitrobenzenesulfonamides: Similar in having the nitrobenzenesulfonamide structure but vary in the substituents attached.
Uniqueness
4-((2-Aminophenyl)thio)-N,N-dimethyl-3-nitrobenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
5510-56-5 |
|---|---|
Molecular Formula |
C14H15N3O4S2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-(2-aminophenyl)sulfanyl-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C14H15N3O4S2/c1-16(2)23(20,21)10-7-8-14(12(9-10)17(18)19)22-13-6-4-3-5-11(13)15/h3-9H,15H2,1-2H3 |
InChI Key |
HARPNAMTBPNGCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


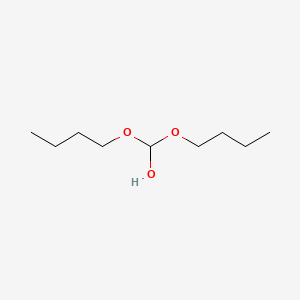
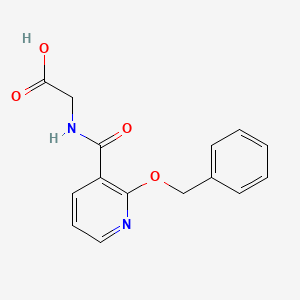
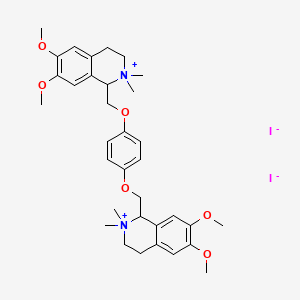

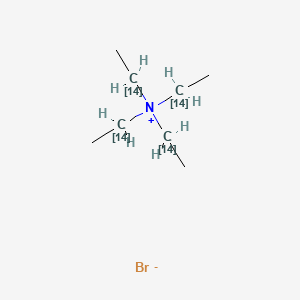
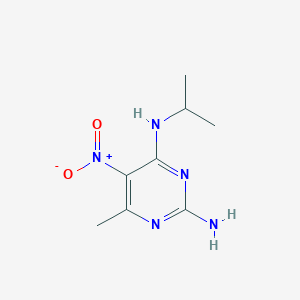
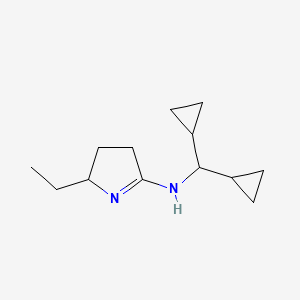
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


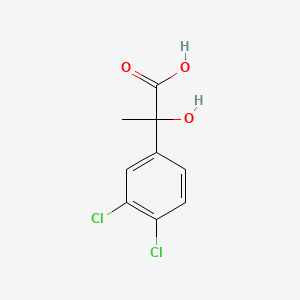
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
